molecular formula C22H24ClN2O6P B11414683 Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorobenzyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorobenzyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11414683
M. Wt: 478.9 g/mol
InChI Key: SLUZKLXNHJAWCY-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chlorophenyl group, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Oxazole Ring: The oxazole ring can be constructed through the cyclization of an appropriate α-haloketone with an amide or nitrile.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using chlorobenzene and a suitable alkylating agent.

    Formation of the Phosphonate Ester: The final step involves the reaction of the oxazole intermediate with diethyl phosphite under basic conditions to form the phosphonate ester.

Industrial Production Methods

Industrial production of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination or sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-METHYLPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-FLUOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE

Uniqueness

The uniqueness of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its interaction with certain biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H24ClN2O6P

Molecular Weight

478.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methyl]-4-diethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C22H24ClN2O6P/c1-3-29-32(26,30-4-2)22-21(24-13-16-7-10-18-19(11-16)28-14-27-18)31-20(25-22)12-15-5-8-17(23)9-6-15/h5-11,24H,3-4,12-14H2,1-2H3

InChI Key

SLUZKLXNHJAWCY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CC4=C(C=C3)OCO4)OCC

Origin of Product

United States

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